Mgb-BP-3
Overview
Description
MGB-BP-3 is a potential first-in-class antibiotic, a Strathclyde Minor Groove Binder (S-MGB), that has successfully completed Phase IIa clinical trials for the treatment of Clostridioides difficile associated disease . It is an antibiotic that has been shown to be active against a broad range of important multi-resistant Gram-positive pathogens .
Synthesis Analysis
MGB-BP-3 is a novel antibiotic candidate derived by chemical synthesis and Structure-Activity Relationship (SAR) from Distamycin, a natural product antibiotic that acts by binding to the minor groove of DNA .
Molecular Structure Analysis
The molecular formula of MGB-BP-3 is C36H37N7O4 . The exact mass is 631.29 and the molecular weight is 631.737 .
Physical And Chemical Properties Analysis
MGB-BP-3 is a solid substance . It is soluble in DMSO up to 125 mg/mL with ultrasonic assistance .
Scientific Research Applications
Antibiotic Properties and Mechanism of Action
MGB-BP-3, a Strathclyde Minor Groove Binder (S-MGB), has shown potential as a first-in-class antibiotic. It has successfully completed Phase IIa clinical trials for treating Clostridioides difficile associated disease. The mechanism of action of MGB-BP-3 primarily involves significant inhibition of bacterial growth in Gram-positive bacteria. This action is due to its strong interactions with bacterial DNA in both Gram-negative and Gram-positive bacteria, as demonstrated through various assays like ultraviolet–visible thermal melting and fluorescence intercalator displacement. MGB-BP-3's ineffectiveness against Gram-negative pathogens is attributed to inefficient intracellular accumulation, resulting from permeation and efflux issues. Notably, MGB-BP-3 interferes with the supercoiling action of gyrase and the relaxation and decatenation actions of topoisomerase IV, crucial enzymes in bacteria like Staphylococcus aureus and Escherichia coli (Hind et al., 2022).
Transcriptomic Analysis and Bactericidal Action
A transcriptomic analysis of Staphylococcus aureus exposed to MGB-BP-3 revealed significant changes in the expression profile of numerous essential genes, which are vital for critical cellular processes like glycolysis, the pentose phosphate pathway, and nucleotide biosynthesis. This analysis suggests a broad bactericidal mode of action at the transcriptional level of multiple essential genes. DNA binding assays confirmed MGB-BP-3's binding to regions upstream of down-regulated essential genes, indicating its potential role in transcriptional arrest. Moreover, the inability to evolve resistance to MGB-BP-3, unlike with other antibiotics, emphasizes its unique and potent bactericidal nature (Nieminen et al., 2019).
Promoter Isomerisation Inhibition
Further studies on the mode of action of MGB-BP-3 highlight its ability to bind to and inhibit multiple essential promoters on the Staphylococcus aureus chromosome. This is achieved through the repression of promoter isomerisation by RNA polymerase holoenzyme, affecting processes like DNA replication and peptidoglycan biosynthesis. The substantial downregulation of key promoters suggests a challenging environment for the bacteria to survive and evolve resistance (Kerr et al., 2021).
Safety And Hazards
Future Directions
MGB-BP-3 has successfully completed its End-of-Phase 2 meeting with the FDA, marking an important milestone for the company and its lead product . The FDA confirmed that the design and the endpoints of the two prospective Phase 3 studies were appropriate . The Phase 3 studies, which are expected to recruit approximately 900 patients, will include superiority of MGB-BP-3 against vancomycin in the critical measure of sustained clinical response as one of their endpoints .
properties
IUPAC Name |
1-methyl-N-[1-methyl-5-(2-morpholin-4-ylethylcarbamoyl)pyrrol-3-yl]-4-[[4-[(E)-2-quinolin-3-ylethenyl]benzoyl]amino]pyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37N7O4/c1-41-24-30(20-32(41)35(45)37-13-14-43-15-17-47-18-16-43)40-36(46)33-21-29(23-42(33)2)39-34(44)27-11-9-25(10-12-27)7-8-26-19-28-5-3-4-6-31(28)38-22-26/h3-12,19-24H,13-18H2,1-2H3,(H,37,45)(H,39,44)(H,40,46)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKXCVYZBVOWBR-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)C=CC5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCN3CCOCC3)C)NC(=O)C4=CC=C(C=C4)/C=C/C5=CC6=CC=CC=C6N=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37N7O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mgb-BP-3 | |
CAS RN |
1000277-08-6 | |
Record name | MGB-BP-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000277086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MGB-BP-3 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MGB-BP-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532PWU9738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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